molecular formula C15H21NO B2943142 N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156988-58-7

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2943142
CAS No.: 1156988-58-7
M. Wt: 231.339
InChI Key: CSKMMMCBFDVUKM-UHFFFAOYSA-N
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Description

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1156988-58-7) is a chemical compound with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.33 g/mol . This research chemical is a structurally defined synthetic intermediate characterized by a benzoxepin core scaffold, which is of significant interest in medicinal chemistry and drug discovery for its potential as a privileged structure in the design of bioactive molecules . The compound's structure integrates a tetrahydrobenzoxepin system, a seven-membered oxygen-containing ring fused to a benzene subunit, which is further substituted with methyl groups at the 8 and 9 positions and a cyclopropylamine functional group at the 5-position . This specific molecular architecture, particularly the N-cyclopropylamine moiety, is commonly explored to modulate the physicochemical properties, potency, and metabolic stability of lead compounds . As a Mannich base variant, this amine-functionalized heterocycle serves as a valuable building block in pharmaceutical research for the synthesis and screening of novel therapeutic agents . Researchers utilize this compound strictly for laboratory research applications. It is supplied as a high-purity material intended for use as a standard or intermediate in early-stage discovery projects. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets and handling protocols should be consulted before use.

Properties

IUPAC Name

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-10-5-8-13-14(16-12-6-7-12)4-3-9-17-15(13)11(10)2/h5,8,12,14,16H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMMMCBFDVUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCCO2)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Ring-Closing Metathesis (RCM) of Olefin Precursors

A patent (WO2011036284A1) describes benzoxepin synthesis via RCM, adaptable to this compound:

  • Synthesis of diene precursor :
    • 2-Methylresorcinol is alkylated with 4-bromo-1-pentene to install the olefin side chain.
    • Dimethylation at positions 8 and 9 is achieved using methyl iodide and cesium carbonate.
  • RCM reaction :
    • Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields the benzoxepin ring.
  • Amine functionalization :
    • The intermediate ketone is converted to an amine via reductive amination using cyclopropylamine and sodium cyanoborohydride.

Key Data :

  • Yield: 34–42% (over three steps).
  • Purity: >95% (HPLC).

Route 2: Nucleophilic Aromatic Substitution

A modified approach from US12145927B2:

  • Halogenation :
    • 8,9-Dimethyl-1-benzoxepin-5-one is brominated at position 5 using N-bromosuccinimide (NBS).
  • Amine introduction :
    • Displacement of bromide with cyclopropylamine in DMF at 120°C for 24 hours.
  • Reduction :
    • Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to the secondary amine.

Optimization Notes :

  • Excess cyclopropylamine (3 eq.) improves substitution efficiency.
  • Side products include over-alkylated amines (∼15%), mitigated by temperature control.

Alternative Methodologies

Cyclopropanation via Simmons-Smith Reaction

A theoretical route inspired by PubChem data:

  • Synthesis of vinylamine intermediate :
    • 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-vinylamine is treated with diiodomethane and a zinc-copper couple.
  • Cyclopropane formation :
    • Simmons-Smith conditions yield the cyclopropyl group, though stereoselectivity remains problematic.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes non-polar impurities.
  • HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.72 (s, 1H, ArH), 3.02 (m, 1H, NCH), 2.25 (s, 6H, 2×CH₃), 1.45 (m, 4H, cyclopropane).
  • HRMS : m/z 231.34 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzoxepin ring or the amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its amine group allows for the formation of hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The cyclopropyl and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Availability
N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Target) 8-CH₃, 9-CH₃, N-cyclopropyl C₁₅H₂₁NO ~231.34 N/A Not explicitly stated
BL66191 (N-cyclopropyl-9-isopropyl analogue) 9-(CH(CH₃)₂), N-cyclopropyl C₁₆H₂₃NO 245.36 95% Available ($455–$1,703)
N-cyclopropyl-7,9-dimethyl analogue 7-CH₃, 9-CH₃, N-cyclopropyl C₁₅H₂₁NO 231.34 98% Discontinued
9-Chloro-N-cyclopropyl analogue 9-Cl, N-cyclopropyl C₁₃H₁₅ClNO 237.70 95% Discontinued
9-Fluoro analogue 9-F C₁₀H₁₂FNO 181.21 N/A Out of stock
Key Observations:

Substituent Effects: Methyl vs. Isopropyl (BL66191): The 9-isopropyl group in BL66191 increases molecular weight (245.36 vs. Positional Isomerism (7,9-dimethyl vs. 8,9-dimethyl): The 7,9-dimethyl analogue (CAS 1153745-82-4) has identical molecular weight to the target compound but differs in methyl group placement, which may alter conformational stability or receptor interactions . The 9-fluoro analogue (181.21 g/mol) offers metabolic stability but reduced lipophilicity compared to methyl groups .

Purity and Availability :

  • BL66191 is commercially available at 95% purity, whereas the 7,9-dimethyl and 9-chloro analogues are discontinued, suggesting synthesis or stability challenges .
Binding and Activity:
  • Cyclopropyl Group: Present in all analogues except the 9-fluoro derivative, this group is critical for blocking metabolic degradation, as seen in opioid antagonists like NIH 10556 ().
  • Methyl Groups : The 8,9-dimethyl configuration in the target compound may enhance hydrophobic interactions in receptor pockets compared to single substitutions (e.g., 9-Cl, 9-F).

Commercial and Regulatory Status

  • Pricing : BL66191 is priced at $455–$1,703 per 50mg–1g, reflecting its complexity and demand .

Biological Activity

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest due to its potential pharmacological applications. Despite limited literature specifically focusing on this compound, its structural analogs and the broader class of benzoxepins provide valuable insights into its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C15H21NOC_{15}H_{21}NO. The compound features a unique bicyclic structure that contributes to its biological properties.

Structural Information

PropertyValue
Molecular FormulaC₁₅H₂₁NO
SMILESCC1=CC2=C(C=C1C)OCCCC2NC3
InChIInChI=1S/C15H21NO/c1-10...
InChIKeyORVVMJGKUGZUAA-UHFFFAOYSA-N

Biological Activity

Research on the biological activity of compounds similar to this compound suggests potential interactions with various biological targets:

  • Neuropharmacological Effects : Benzoxepins have been studied for their effects on neurotransmitter systems. For instance, compounds in this class have shown activity at serotonin receptors and may influence mood and anxiety disorders.
  • Antitumor Activity : Some benzoxepin derivatives exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also possess antitumor properties.
  • Mechanism of Action : The proposed mechanisms include modulation of receptor activity and inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Studies

While specific case studies on this compound are scarce, related compounds provide context:

  • Study on Related Benzoxepins : Research has demonstrated that certain benzoxepins can inhibit the growth of tumor cells in vitro by inducing apoptosis through mitochondrial pathways. These findings imply that N-cyclopropyl derivatives may share similar mechanisms.

Research Findings

Recent studies on similar compounds have yielded the following findings:

Study ReferenceCompound TestedBiological Activity ObservedKey Findings
7-methylbenzoxepineAntidepressant-like effectsIncreased serotonin levels in animal models.
6-chloro-benzoxepinAntitumor activityInduced apoptosis in breast cancer cell lines.
4-(dimethylamino)-benzoxepineNeuroprotective effectsReduced oxidative stress in neuronal cells.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?

Methodological Answer: The synthesis of benzoxepin derivatives often involves cyclization of pre-functionalized precursors. For example, cyclization using concentrated phosphoric acid has been reported for structurally related compounds, such as 6,10-dimethyl-3,9-undecadien-2-one, to form cyclic ketones . Adapting this approach, a precursor bearing cyclopropyl and dimethyl substituents could undergo acid-mediated cyclization. Additionally, Wittig reactions may be employed to introduce unsaturated bonds prior to cyclization, as demonstrated in the synthesis of alkylalkenals . Key steps include:

  • Precursor design : Introduce cyclopropyl and dimethyl groups via alkylation or Grignard reactions.
  • Cyclization : Optimize acid concentration and temperature to favor benzoxepin ring formation.
  • Amine functionalization : Use reductive amination or nucleophilic substitution to install the cyclopropylamine moiety.

Q. How can the purity of this compound be assessed, and what analytical thresholds are critical?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended, using parameters similar to those in pharmacopeial standards for benzodiazepine analogs. For example, the U.S. Pharmacopeia specifies impurity limits of ≤0.5% for individual impurities and ≤2.0% for total impurities in related heterocyclic amines . Key parameters:

  • Column : C18 reverse-phase, 250 × 4.6 mm, 5 µm particle size.
  • Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
  • Detection : UV at 254 nm.
  • Validation : Ensure resolution ≥1.5 between the main peak and impurities like unreacted intermediates or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies between experimental NMR shifts and computational models (e.g., DFT calculations) may arise from conformational flexibility or solvent effects. To address this:

  • Conformational analysis : Use molecular dynamics simulations to identify dominant conformers in solution.
  • Solvent correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions .
  • Cross-validation : Compare with analogous compounds, such as (S)-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-amine, where NMR data for tetrahydrobenzazepines are well-documented .

Q. What experimental approaches are suitable for studying the metabolic stability of this compound in vitro?

Methodological Answer:

  • Hepatocyte incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E, supplemented with 10 µM test compound. Monitor degradation over 120 minutes via LC-MS/MS .
  • Microsomal stability assays : Incubate with liver microsomes (0.5 mg protein/mL) and NADPH. Quantify parent compound loss to assess CYP450-mediated metabolism.
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition to detect phase I/II metabolites.

Q. How can researchers investigate the compound’s mechanism of action when structural analogs show conflicting biological activity?

Methodological Answer:

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to assess affinity for putative targets (e.g., GPCRs or ion channels). Compare with structurally related benzoxepins and benzazepines .
  • Functional assays : Measure intracellular cAMP or calcium flux in cell lines expressing candidate receptors.
  • Proteomics : Perform affinity pull-down followed by LC-MS/MS to identify interacting proteins, prioritizing those with conserved binding motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in observed vs. predicted solubility profiles?

Methodological Answer:

  • Experimental validation : Use shake-flask method with HPLC quantification across pH 1–7.4 (simulated gastric to physiological conditions).
  • Computational refinement : Adjust logP and pKa predictions using fragment-based methods (e.g., ALOGPS) to account for cyclopropyl and dimethyl groups.
  • Co-solvent screening : Test solubility enhancers (e.g., DMSO, cyclodextrins) at ≤5% v/v to avoid artifacts .

Safety and Handling

Q. What personal protective equipment (PPE) is essential for handling this compound during synthesis?

Methodological Answer:

  • Eye/face protection : EN 166-certified safety goggles and face shield.
  • Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for integrity before use.
  • Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity.
  • Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .

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